3-(3-{[(Benzyloxy)carbonyl]amino}oxetan-3-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-{[(Benzyloxy)carbonyl]amino}oxetan-3-yl)benzoic acid is a complex organic compound that features a benzyloxycarbonyl group, an oxetane ring, and a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[(Benzyloxy)carbonyl]amino}oxetan-3-yl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the protection of an amino group with a benzyloxycarbonyl (Cbz) group, followed by the formation of the oxetane ring through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-{[(Benzyloxy)carbonyl]amino}oxetan-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The oxetane ring can be reduced under specific conditions to form open-chain alcohols.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used for deprotection.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxycarbonyl group yields carboxylic acids, while reduction of the oxetane ring produces alcohols .
Wissenschaftliche Forschungsanwendungen
3-(3-{[(Benzyloxy)carbonyl]amino}oxetan-3-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a prodrug or in drug delivery systems.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism by which 3-(3-{[(Benzyloxy)carbonyl]amino}oxetan-3-yl)benzoic acid exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, modulating their activity. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions during synthesis. The oxetane ring can influence the compound’s stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-{[(Benzyloxy)carbonyl]amino}propanoic acid: Similar in structure but lacks the oxetane ring.
Benzoic acid derivatives: Compounds with various substituents on the benzoic acid moiety.
Oxetane-containing compounds: Molecules featuring the oxetane ring but with different functional groups
Uniqueness
3-(3-{[(Benzyloxy)carbonyl]amino}oxetan-3-yl)benzoic acid is unique due to the combination of the benzyloxycarbonyl group, oxetane ring, and benzoic acid moiety. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C18H17NO5 |
---|---|
Molekulargewicht |
327.3 g/mol |
IUPAC-Name |
3-[3-(phenylmethoxycarbonylamino)oxetan-3-yl]benzoic acid |
InChI |
InChI=1S/C18H17NO5/c20-16(21)14-7-4-8-15(9-14)18(11-23-12-18)19-17(22)24-10-13-5-2-1-3-6-13/h1-9H,10-12H2,(H,19,22)(H,20,21) |
InChI-Schlüssel |
USMOUCUQISSHSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)(C2=CC=CC(=C2)C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.